5-Chloropyrimidine-4-carboxylic acid

CAS No.: 64224-65-3

Cat. No.: VC2467994

Molecular Formula: C5H3ClN2O2

Molecular Weight: 158.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64224-65-3 |

|---|---|

| Molecular Formula | C5H3ClN2O2 |

| Molecular Weight | 158.54 g/mol |

| IUPAC Name | 5-chloropyrimidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H3ClN2O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,(H,9,10) |

| Standard InChI Key | AXGQUUGCTSWSMC-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC=N1)C(=O)O)Cl |

| Canonical SMILES | C1=C(C(=NC=N1)C(=O)O)Cl |

Introduction

Chemical Identity and Structure

Basic Information

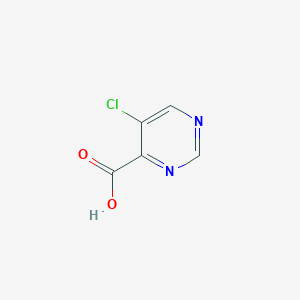

5-Chloropyrimidine-4-carboxylic acid is a heterocyclic aromatic compound with two nitrogen atoms in its six-membered ring structure. It contains a chlorine atom at position 5 and a carboxylic acid group at position 4 of the pyrimidine ring, giving it unique chemical properties and potential reactivity patterns . The compound was first registered in chemical databases in 2007, with the most recent modification of its entry occurring on April 5, 2025 . The systematic organization of this compound in chemical databases reflects its importance as both a standalone chemical entity and a potential building block for more complex molecules.

Chemical Identifiers

The precise identification of 5-Chloropyrimidine-4-carboxylic acid is essential for chemical research and regulatory purposes. The compound can be referenced through multiple standardized identification systems as detailed in Table 1.

Table 1: Chemical Identifiers for 5-Chloropyrimidine-4-carboxylic acid

Physical and Chemical Properties

Structural Features

The molecular structure of 5-Chloropyrimidine-4-carboxylic acid is characterized by a pyrimidine heterocycle with specific substituents. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system . The chlorine atom at position 5 and the carboxylic acid group at position 4 significantly influence the electronic distribution within the molecule, affecting its reactivity patterns and potential interactions with biological targets. The carboxylic acid group provides a site for hydrogen bonding and potential derivatization, making this compound versatile for synthetic transformations.

Physicochemical Properties

The physicochemical properties of 5-Chloropyrimidine-4-carboxylic acid determine its behavior in various chemical environments and its potential applications. Table 2 summarizes the known physicochemical properties of this compound.

Table 2: Physicochemical Properties of 5-Chloropyrimidine-4-carboxylic acid

These properties are essential for understanding the compound's behavior in chemical reactions, formulation processes, and potential biological interactions. The presence of both hydrogen bond donors and acceptors suggests potential for interactions with biological macromolecules such as proteins and nucleic acids.

Synthesis and Preparation Methods

Purification Techniques

The purification of 5-Chloropyrimidine-4-carboxylic acid would typically involve techniques commonly used for similar heterocyclic compounds:

-

Recrystallization: Using appropriate solvent systems to obtain pure crystals of the compound.

-

Column Chromatography: Employing silica gel or other stationary phases with suitable mobile phase systems.

-

Preparative HPLC: For higher purity requirements, especially in pharmaceutical applications.

Applications and Significance

Pharmaceutical Applications

5-Chloropyrimidine-4-carboxylic acid and related pyrimidine derivatives have significant potential in pharmaceutical research. The structural features of this compound make it a valuable building block in medicinal chemistry. A notable application is seen in the synthesis of more complex bioactive molecules such as Tovorafenib, where related pyrimidine carboxylic acids serve as key components . Tovorafenib is a pan-RAF kinase inhibitor currently in clinical development for treating radiographically recurrent or progressive low-grade glioma in children and young adults .

As a Chemical Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic systems. The carboxylic acid group provides a versatile handle for further functionalization through:

-

Amide Formation: Reaction with amines to form amide bonds, crucial in peptide synthesis and drug development.

-

Esterification: Formation of esters for prodrug development or modulation of physical properties.

-

Reduction: Conversion to alcohols or aldehydes for further synthetic transformations.

Structural Analogs and Comparisons

Related Chloropyrimidine Carboxylic Acids

Several structural analogs of 5-Chloropyrimidine-4-carboxylic acid appear in chemical databases, differing in the position of substituents or the presence of additional functional groups. Table 3 compares some of these related compounds.

Table 3: Comparison of 5-Chloropyrimidine-4-carboxylic acid with Related Compounds

These structural variations can significantly affect the compounds' physicochemical properties and biological activities. The presence of an amino group, for example, introduces additional hydrogen bonding capabilities and alters the electronic distribution within the molecule, potentially changing its interactions with biological targets.

Role in Complex Molecules

The importance of chloropyrimidine carboxylic acids is evident in their incorporation into more complex bioactive molecules. For example, 6-amino-5-chloropyrimidine-4-carboxylic acid is used in the synthesis of Tovorafenib, a compound with significant anticancer properties . This illustrates how these relatively simple heterocycles can become integral components of sophisticated pharmaceuticals with specific biological activities.

Analytical Characterization

Spectroscopic Analysis

The characterization of 5-Chloropyrimidine-4-carboxylic acid typically involves various spectroscopic techniques:

-

NMR Spectroscopy: The 1H NMR spectrum would show signals for the two aromatic protons of the pyrimidine ring (at positions 2 and 6) and the carboxylic acid proton. The 13C NMR would display signals for the five carbon atoms, with characteristic chemical shifts for the carboxylic carbon and the carbon bearing the chlorine substituent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 158 with the characteristic isotope pattern for compounds containing chlorine (approximately 3:1 ratio for M and M+2 peaks).

-

IR Spectroscopy: Characteristic absorption bands would include the C=O stretch of the carboxylic acid (approximately 1700 cm-1), O-H stretch (broad band in the 2500-3300 cm-1 region), and aromatic ring vibrations.

Chromatographic Methods

For purity assessment and quantitative analysis, chromatographic methods such as HPLC with UV detection would be suitable. The compound's UV-absorbing pyrimidine ring makes it amenable to detection at wavelengths typically in the 250-280 nm range.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume